M3258
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Overview
Description
M3258 is a selective inhibitor of the immunoproteasome subunit large multifunctional peptidase 7 (LMP7). It is an orally bioavailable, potent, reversible, and highly selective inhibitor that has shown strong antitumor efficacy in multiple myeloma models . The immunoproteasome plays a crucial role in maintaining cellular homeostasis by degrading ubiquitinated proteins, and this compound targets this system to exert its effects .
Preparation Methods
M3258 was synthesized at Merck KGaA. The experimental method for the preparation of this compound is described in patent WO 2019/038250 (compound number 9) . The synthesis involves specific reaction conditions and routes, but detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
M3258 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the compound’s structure and activity.
Substitution: Common reagents and conditions used in these reactions include specific catalysts and solvents that facilitate the substitution of functional groups.
Major Products: The major products formed from these reactions are derivatives of this compound that retain its inhibitory activity against LMP7.
Scientific Research Applications
M3258 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the immunoproteasome’s role in protein degradation.
Biology: Helps in understanding the cellular mechanisms involving the immunoproteasome and its subunits.
Industry: Utilized in drug discovery programs to develop selective inhibitors of the immunoproteasome.
Mechanism of Action
M3258 exerts its effects by selectively inhibiting the immunoproteasome subunit large multifunctional peptidase 7 (LMP7). This inhibition leads to the suppression of tumor LMP7 activity and ubiquitinated protein turnover, resulting in the induction of apoptosis in multiple myeloma cells . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is essential for maintaining cellular homeostasis .
Comparison with Similar Compounds
M3258 is unique compared to other similar compounds due to its high selectivity and potency against LMP7. Similar compounds include:
Bortezomib: A nonselective proteasome inhibitor used in multiple myeloma treatment.
Ixazomib: Another nonselective proteasome inhibitor with similar applications.
Carfilzomib: A selective proteasome inhibitor but with different target specificity.
This compound’s uniqueness lies in its selective inhibition of LMP7, which reduces the toxicities associated with pan-proteasome inhibition seen with other compounds .
Properties
IUPAC Name |
[(1R)-2-(1-benzofuran-3-yl)-1-[[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]ethyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BNO5/c20-17(13-8-11-5-6-15(13)24-11)19-16(18(21)22)7-10-9-23-14-4-2-1-3-12(10)14/h1-4,9,11,13,15-16,21-22H,5-8H2,(H,19,20)/t11-,13-,15+,16+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQDLTYXNINJON-OYNZBZHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC1=COC2=CC=CC=C21)NC(=O)C3CC4CCC3O4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC1=COC2=CC=CC=C21)NC(=O)[C@@H]3C[C@H]4CC[C@@H]3O4)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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